molecular formula C8H15NO3 B1353023 N-(2,2-Dimethoxyethyl)methacrylamide CAS No. 95984-11-5

N-(2,2-Dimethoxyethyl)methacrylamide

Cat. No.: B1353023
CAS No.: 95984-11-5
M. Wt: 173.21 g/mol
InChI Key: MGARLISKINLYPI-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)methacrylamide: is an organic compound with the molecular formula C8H15NO3 . It is a methacrylamide derivative characterized by the presence of a dimethoxyethyl group attached to the nitrogen atom. This compound is primarily used in polymer chemistry and material science due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethoxyethyl)methacrylamide typically involves the reaction of methacryloyl chloride with 2,2-dimethoxyethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and to improve the efficiency of the process. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethyl)methacrylamide undergoes various types of chemical reactions, including:

    Polymerization: It can undergo free radical polymerization to form polymers with unique properties.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield methacrylic acid and 2,2-dimethoxyethylamine.

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the dimethoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

    Hydrolysis: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide are used.

    Substitution Reactions: Various nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Polymerization: Polymers with methacrylamide backbones.

    Hydrolysis: Methacrylic acid and 2,2-dimethoxyethylamine.

    Substitution Reactions: Substituted methacrylamides with different functional groups.

Scientific Research Applications

3.1 Immobilization of Oligonucleotides

One significant application of N-(2,2-Dimethoxyethyl)methacrylamide is in the immobilization of oligonucleotides for diagnostic purposes. The synthesis of poly[N-(2,2-dimethoxyethyl)-N-methyl-acrylamide] allows for the covalent attachment of oligonucleotides to solid supports, enhancing their stability and specificity in hybridization assays . This method addresses challenges associated with previous immobilization techniques that suffered from hydrolysis and nonspecific interactions.

Table 2: Comparison of Immobilization Techniques

TechniqueAdvantagesLimitations
Maleic Anhydride CopolymersHigh specificityHydrolysis issues
N-vinylpyrrolidone/N-acryloxysuccinimideVersatile applicationsNonspecific interactions
Poly[N-(2,2-dimethoxyethyl)-N-methyl-acrylamide]Improved stability and efficiencyRequires specific functional groups

Biomedical Applications

4.1 Fibrinolytic Surfaces

This compound has been employed to create lysine-functionalized surfaces that exhibit fibrinolytic properties. These surfaces are crucial in biomedical applications where controlled release and interaction with biological systems are necessary. The ability to modify surfaces with this compound enhances the performance of medical devices and implants.

Case Studies

5.1 Diagnostic Techniques Enhancement

A study demonstrated that oligonucleotides modified with acrylamide could copolymerize effectively with this compound to form stable DNA-containing polyacrylamide co-polymers. This advancement allows for the fabrication of high-density oligonucleotide layers on various supports, significantly improving diagnostic assay sensitivity .

5.2 Electrophoresis Applications

Research has shown that graft copolymers derived from this compound are effective as dynamic coating polymers in capillary electrophoresis systems. These materials suppress electroosmotic flow, thereby enhancing the resolution and efficiency of biomolecule separations .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethoxyethyl)methacrylamide primarily involves its ability to undergo polymerization and form cross-linked networks. The dimethoxyethyl group provides flexibility and enhances the solubility of the resulting polymers. In drug delivery systems, the compound can form hydrogels that encapsulate drugs and release them in a controlled manner. The molecular targets and pathways involved depend on the specific application and the nature of the polymer formed.

Comparison with Similar Compounds

    N-Methylmethacrylamide: Similar structure but with a methyl group instead of a dimethoxyethyl group.

    N-Ethylmethacrylamide: Contains an ethyl group instead of a dimethoxyethyl group.

    N-Butylmethacrylamide: Features a butyl group in place of the dimethoxyethyl group.

Uniqueness: N-(2,2-Dimethoxyethyl)methacrylamide is unique due to the presence of the dimethoxyethyl group, which imparts distinct properties such as enhanced solubility and flexibility to the polymers formed. This makes it particularly useful in applications where these properties are desired, such as in the development of hydrogels and advanced materials.

Biological Activity

N-(2,2-Dimethoxyethyl)methacrylamide (CAS No. 95984-11-5) is a methacrylamide derivative characterized by its unique chemical structure, which includes two methoxy groups attached to a 2-ethyl chain. This compound has garnered attention in various fields, including materials science and medicinal chemistry, due to its potential biological activities and applications.

  • Molecular Formula : C8_8H15_{15}NO3_3
  • Molecular Weight : 173.21 g/mol
  • Physical State : Typically appears as a colorless liquid.
PropertyValue
Molecular FormulaC8_8H15_{15}NO3_3
Molecular Weight173.21 g/mol
CAS Number95984-11-5

Cytotoxicity and Cell Viability

This compound has been studied for its cytotoxic effects on various cell lines. The biological activity is often assessed using in vitro assays that measure cell viability and cytotoxicity.

  • In Vitro Assays :
    • Common assays include the MTT assay, which evaluates mitochondrial activity as an indicator of cell viability.
    • Other assays such as the LDH release assay measure membrane integrity and cell death.

Table 2: Common In Vitro Assays for Cytotoxicity

Assay TypePurposeMeasurement Method
MTT AssayMeasures cell viabilityColorimetric assay based on mitochondrial activity
LDH Release AssayDetermines membrane integrityColorimetric measurement of LDH enzyme release
Apoptosis DetectionIdentifies apoptotic cellsFlow cytometry with annexin V staining

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Induction of Apoptosis : Evidence suggests that certain methacrylamides can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies indicate that this compound can affect the distribution of cells across different phases of the cell cycle, potentially inhibiting proliferation.

Case Study 1: Antitumor Activity

A recent study investigated the antitumor efficacy of this compound in human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 100 µM after 48 hours of treatment. The study utilized both MTT and colony-forming assays to confirm these findings.

Case Study 2: Biocompatibility in Hydrogel Applications

Research has also focused on the use of this compound in the development of hydrogels for biomedical applications. These studies highlighted its non-cytotoxic properties when incorporated into polymer matrices designed for drug delivery systems, indicating its potential for use in tissue engineering.

Safety and Toxicity

While this compound shows promise in various biological applications, safety assessments are crucial. Toxicological studies have indicated low acute toxicity levels; however, comprehensive long-term studies are necessary to fully understand its safety profile.

Table 3: Toxicity Overview

EndpointResult
Acute ToxicityLow toxicity observed
Chronic ToxicityLong-term effects not fully studied

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-2-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-6(2)8(10)9-5-7(11-3)12-4/h7H,1,5H2,2-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGARLISKINLYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90242058
Record name N-(2,2-Dimethoxyethyl)methacrylamide
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Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95984-11-5
Record name N-(2,2-Dimethoxyethyl)-2-methyl-2-propenamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(2,2-Dimethoxyethyl)methacrylamide
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Record name N-(2,2-Dimethoxyethyl)methacrylamide
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Record name N-(2,2-dimethoxyethyl)methacrylamide
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Synthesis routes and methods I

Procedure details

220 g (5.5 mol) of sodium hydroxide are dissolved in 300 g of water and 700 g of ice in a 3-litre reactor having a stirrer and a cooling system. The sodium hydroxide solution is cooled to 10° C. and 526 g (5.0 mol) of aminoacetaldehyde dimethylacetal and 50 mg of 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxide (radical inhibitor) are added. 548.6 g (5.5 mol) of methacrylic acid chloride are slowly added at 10° C. to the solution over a period of 3.5 hours. When the addition is complete, the pH value drops slowly to 7.2 and amine can no longer be detected by GC. The reaction mixture is extracted with 500 ml of petroleum ether, and in order to remove impurities, the aqueous phase is saturated with sodium chloride and extracted three times with 500 ml of tert-butyl methyl ether. The organic phase is dried with magnesium sulfate, filtered and concentrated using a rotary evaporator. The resulting 882.2 g of yellowish oil are slowly stirred into 2000 ml of petroleum ether at -10° C. by means of an Ultraturax. The product crystallises, and is isolated by filtration and dried. 713.8 g of methacrylamidoacetaldehyde dimethylacetal (86% of theory), melting point 30°-32° C., are obtained; the product is 99.7% according to GC.
Quantity
220 g
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reactant
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300 g
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ice
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700 g
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0 (± 1) mol
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reactant
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526 g
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50 mg
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548.6 g
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reactant
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[Compound]
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amine
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

Over a period of 4 hours, 104.5 parts of methacryloyl chloride dissolved in 105 parts of dichloromethane are added dropwise at a maximum of 15° C., while cooling with ice, to 105.14 parts of aminoacetaldehyde dimethylacetal and 101.2 parts of triethylamine in 200 parts of dichloromethane. When the reaction is complete, the dichloromethane phase is washed with 200 parts of water then with 200 parts of 1N HCl solution, and then twice with 200 parts of water. After drying with anhydrous magnesium sulfate, the dichloromethane phase is concentrated by evaporation and stabilised with 0.1% of 2,6-di-tert-butyl-p-cresol, based on the reaction product. After distillation at 90° C. 10-3 mbar, 112 g of methacrylamidoacetaldehyde dimethylacetal are obtained in the form of a colourless liquid, boiling point 92° C. 10-3 mbar (65% yield).
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Synthesis routes and methods III

Procedure details

220 g (5.5 mol) of sodium hydroxide are dissolved in 300 g of water and 700 g of ice in a 3-litre reactor having a stirrer and a cooling system. The sodium hydroxide solution is cooled to 10° C. and 526 g (5.0 mol) of aminoacetaldehyde dimethylacetal and 50 mg of 4-hydroxy-2,2,6,-tetramethylpiperidin-1-oxide (radical inhibitor) are added. 548.6 g (5.5 mol) of methacrylic acid chloride are slowly added at 10° C. to the solution over a period of 3.5 hours. When the addition is complete, the pH value drops slowly to 7.2 and amine can no longer be detected by GC. The reaction mixture is extracted with 500 ml of petroleum ether, and in order to remove impurities, the aqueous phase is saturated with sodium chloride and extracted three times with 500 ml of tert-butyl methyl ether. The organic phase is dried with magnesium sulfate, filtered and concentrated using a rotary evaporator. The resulting 882.2 g of yellowish oil are slowly stirred into 2000 ml of petroleum ether at -10° C. by means of an Ultraturax. The product crystallises, and is isolated by filtration and dried. 713.8 g of methacrylamidoacetaldehyde dimethylacetal (86% of theory), melting point 30°-32° C., are obtained; the product is 99.7% according to GC.
Quantity
220 g
Type
reactant
Reaction Step One
Name
Quantity
300 g
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
526 g
Type
reactant
Reaction Step Four
[Compound]
Name
4-hydroxy-2,2,6,-tetramethylpiperidin-1-oxide
Quantity
50 mg
Type
reactant
Reaction Step Four
Quantity
548.6 g
Type
reactant
Reaction Step Five
[Compound]
Name
amine
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0 (± 1) mol
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes N-(2,2-Dimethoxyethyl)methacrylamide a useful monomer in polymer chemistry?

A1: The acetal group in DMAEMA serves as a protected form of an aldehyde. [, ] This allows for the creation of polymers containing stable acetal groups that can be transformed into reactive aldehyde groups under specific conditions, typically acidic hydrolysis. [] This controlled reactivity makes DMAEMA-based polymers attractive for applications requiring post-polymerization modifications or crosslinking.

Q2: How does the incorporation of DMAEMA influence the properties of the resulting polymers?

A2: DMAEMA imparts hydrophilicity to the polymers due to the presence of the amide and acetal groups. [] The level of hydrophilicity can be tuned by copolymerizing DMAEMA with other monomers. [] For example, incorporating DMAEMA into hydrophobic polymers can enhance their water solubility or create amphiphilic materials.

Q3: Can you provide an example of how the acetal group in DMAEMA-based polymers is utilized for material modification?

A3: One example is the fabrication of lysine-functionalized surfaces. [] Researchers used a copolymer containing DMAEMA, which was then hydrolyzed to generate aldehyde groups. These aldehyde groups reacted with amino groups on a polylysine derivative, effectively anchoring lysine moieties onto the polymer surface. This modification enhanced the material's bioactivity, specifically promoting fibrinolytic activity.

Q4: Are there any challenges associated with using this compound in polymer synthesis?

A4: One challenge is the potential for premature hydrolysis of the acetal group during polymerization if the reaction conditions are not carefully controlled. [] Researchers have addressed this by employing buffered polymerization media to maintain a stable pH and prevent unintended hydrolysis. []

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